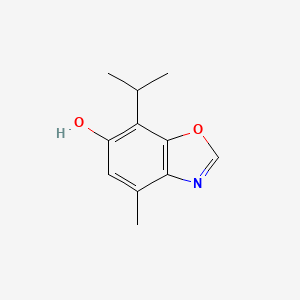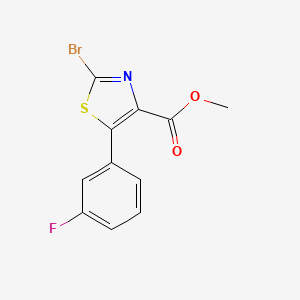![molecular formula C10H11FO3 B8681295 2-[2-(4-fluorophenyl)ethoxy]acetic acid CAS No. 81228-04-8](/img/structure/B8681295.png)
2-[2-(4-fluorophenyl)ethoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-fluorophenyl)ethoxy]acetic acid is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an ethyloxy group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-fluorophenyl)ethoxy]acetic acid typically involves the reaction of 4-fluorophenethyl alcohol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the chloroacetic acid moiety, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography techniques to obtain high-purity product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, with common reagents including halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide for bromination.
Major Products:
Oxidation: Formation of 4-fluorophenylacetic acid.
Reduction: Formation of 4-fluorophenethyl alcohol.
Substitution: Formation of 4-bromo-2-(4-fluorophenethyloxy)acetic acid.
Aplicaciones Científicas De Investigación
2-[2-(4-fluorophenyl)ethoxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-fluorophenyl)ethoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of biochemical pathways, resulting in the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
- 4-Fluorophenylacetic acid
- 4-Fluorophenethyl alcohol
- 2-(4-Fluorophenoxy)acetic acid
Comparison: 2-[2-(4-fluorophenyl)ethoxy]acetic acid is unique due to the presence of both the ethyloxy and acetic acid moieties, which confer distinct chemical and biological properties. Compared to 4-fluorophenylacetic acid, it has enhanced solubility and reactivity. The ethyloxy group also differentiates it from 4-fluorophenethyl alcohol, providing additional sites for chemical modification and functionalization.
Propiedades
Número CAS |
81228-04-8 |
|---|---|
Fórmula molecular |
C10H11FO3 |
Peso molecular |
198.19 g/mol |
Nombre IUPAC |
2-[2-(4-fluorophenyl)ethoxy]acetic acid |
InChI |
InChI=1S/C10H11FO3/c11-9-3-1-8(2-4-9)5-6-14-7-10(12)13/h1-4H,5-7H2,(H,12,13) |
Clave InChI |
RDTPUXZNQMXLSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCOCC(=O)O)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Hexanoic acid, 6-[(4-aminophenyl)thio]-, methyl ester](/img/structure/B8681296.png)



